2-戊烯腈

描述

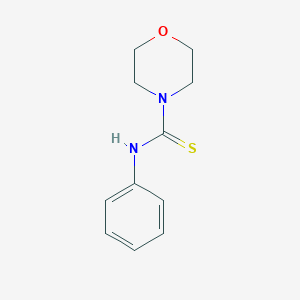

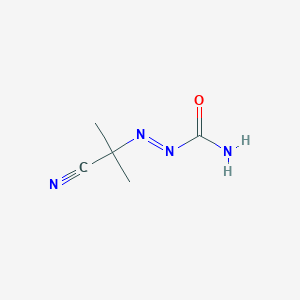

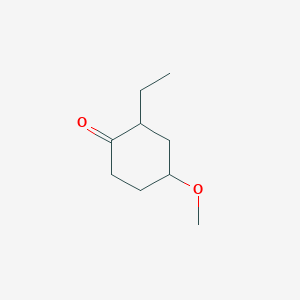

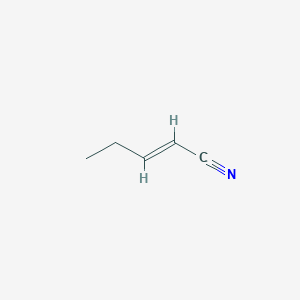

2-Pentenenitrile (2-PN) is a colorless liquid with a boiling point of 64.9 °C and a molecular weight of 72.1 g/mol. It is a member of the nitrile family and is used in a variety of scientific applications, including organic synthesis and biochemistry. 2-PN has a number of interesting properties that make it an attractive molecule for research and development.

科学研究应用

前庭毒性:用于尼龙合成的顺式-2-戊烯腈被发现会导致啮齿动物永久性行为缺陷和前庭毒性。其毒性似乎涉及 CYP 介导的生物活化 (Saldaña-Ruíz 等人,2012).

在 Ni/Al2O3 上的氢化和异构化:顺式-2-戊烯腈在 Ni/氧化铝上发生氢化和异构化,揭示了选择性中毒和催化中金属和载体位点的不同作用 (Canning、Jackson 和 Mitchell,2006).

碳沉积在氢化中的作用:在 Al2O3 载体的 Ni 和 Pd 催化剂上对戊烯和戊烯腈的氢化研究表明,碳氢残基对反应的影响,突出了非均相催化剂的动态性质 (McGregor 和 Gladden,2008).

在 Ge(100)-2x1 表面上的键合:对 2-戊烯腈的腈官能团在 Ge(100)-2x1 表面上的键合的研究提供了对表面化学中的选择性和竞争的见解 (Filler、Mui、Musgrave 和 Bent,2003).

碳沉积对催化选择性的影响:在 Ni/Al2O3 和 Ni/SiO2 催化剂上对戊烯腈氢化过程中碳氢材料沉积的研究揭示了碳沉积对催化活性和选择性的显着影响 (McGregor 等人,2010).

腈诱导的行为异常:接触 2-戊烯腈会导致小鼠的行为异常,表明血清素和多巴胺系统参与了这些影响 (Tanii、Hayashi 和 Hashimoto,1989).

镍催化的平衡反应:对 Ni(0)、P 配体和无水 ZnCl2 体系中 3-戊烯腈的平衡反应的研究揭示了反应温度和不同配体的影响 (Dong 等人,2012).

对映选择性生物转化:红球菌属 AJ270 细胞催化外消旋 2-芳基-4-戊烯腈的水解,展示了在对映选择性生物转化中的应用 (Wang 和 Zhao,2002).

2-甲基-3-丁烯腈中的 C-CN 键断裂:该研究探讨了 2-甲基-3-丁烯腈的异构化和 C-CN 键断裂,提供了对镍催化和络合物形成的见解 (Acosta-Ramírez 等人,2008).

与 OH 自由基和 Cl 原子的大气反应性:对 3-戊烯腈与 OH 自由基和 Cl 原子的大气反应性的研究有助于了解大气化学和污染物动态 (Colomer 等人,2012).

作用机制

Target of Action

2-Pentenenitrile is a linear unsaturated liquid nitrile Nitriles in general are known to undergo a series of addition reactions at the carbon of the conjugated double bond .

Mode of Action

The mode of action of 2-Pentenenitrile involves its interaction with its targets through its conjugated double bond . This allows it to undergo addition reactions, producing ethyl-branched derivatives

Pharmacokinetics

The compound’s molecular weight is 811158 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The production of ethyl-branched derivatives suggests that it may have a modifying effect on certain molecules or cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Pentenenitrile. For instance, its vapor pressure is 22.2±0.2 mmHg at 25°C , indicating that it can evaporate into the air under normal environmental conditions. This could potentially affect its stability and efficacy.

安全和危害

属性

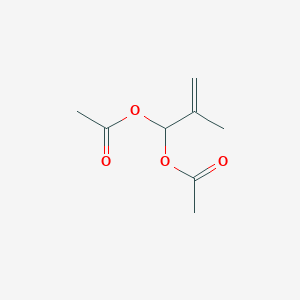

| { "Design of the Synthesis Pathway": "The synthesis of 2-Pentenenitrile can be achieved through the reaction of 1-Pentene with hydrogen cyanide.", "Starting Materials": [ "1-Pentene", "Hydrogen Cyanide" ], "Reaction": [ "Step 1: Add 1-Pentene to a reaction vessel", "Step 2: Slowly add hydrogen cyanide to the reaction vessel while stirring", "Step 3: Heat the reaction mixture to 70-80°C for 24 hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Extract the product with a suitable organic solvent", "Step 6: Purify the product by distillation or recrystallization" ] } | |

CAS 编号 |

13284-42-9 |

分子式 |

C5H7N |

分子量 |

81.12 g/mol |

IUPAC 名称 |

pent-2-enenitrile |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |

InChI 键 |

ISBHMJZRKAFTGE-UHFFFAOYSA-N |

手性 SMILES |

CC/C=C/C#N |

SMILES |

CCC=CC#N |

规范 SMILES |

CCC=CC#N |

沸点 |

234 °F at 760 mm Hg (NTP, 1992) |

密度 |

0.82 at 39 °F (NTP, 1992) |

闪点 |

73.8 °F (NTP, 1992) |

其他 CAS 编号 |

13284-42-9 26294-98-4 25899-50-7 |

物理描述 |

2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |

Pictograms |

Flammable; Acute Toxic |

溶解度 |

5 to 10 mg/mL at 66° F (NTP, 1992) |

同义词 |

2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |

蒸汽压力 |

6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。